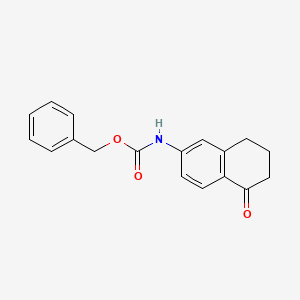
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H17NO3 It is a derivative of naphthalene and contains both carbamate and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-amino-3,4-dihydro-2H-naphthalen-1-one with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO3) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. The mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid: Contains an acetic acid group instead of a carbamate group.
Uniqueness
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
164149-25-1 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.338 |
IUPAC-Name |
benzyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-8-4-7-14-11-15(9-10-16(14)17)19-18(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,21) |
InChI-Schlüssel |
QQXFQTFBSVAPPP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)C1 |
Synonyme |
benzyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbaMate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















